molecular formula C24H25FN4O3 B2442544 3-fluoro-4-methoxy-N-(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)benzamide CAS No. 1396869-67-2

3-fluoro-4-methoxy-N-(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)benzamide

Cat. No. B2442544
CAS RN: 1396869-67-2
M. Wt: 436.487
InChI Key: RRHHWCQGVVWCCI-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with fluoro, methoxy, and an amide group. The amide group is further substituted with a piperidinyl and a pyridazinyl ring, which are common structures in medicinal chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzene derivative. The fluoro and methoxy groups might be introduced using electrophilic aromatic substitution reactions. The amide linkage could be formed through a coupling reaction between a carboxylic acid and an amine .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The electron-withdrawing fluoro group and electron-donating methoxy group would impact the electronic distribution in the benzene ring .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. For example, the amide group could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine. The fluoro group could be displaced in a nucleophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amide group could allow for hydrogen bonding, impacting its solubility and boiling point .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many benzamide derivatives are biologically active and are used in medicinal chemistry .

Safety and Hazards

The safety and hazards of this compound would need to be determined experimentally. It’s important to handle all new compounds with care and use appropriate personal protective equipment .

Future Directions

Future research could involve synthesizing this compound and testing its biological activity. It could also involve modifying its structure to optimize its properties .

properties

IUPAC Name

3-fluoro-4-methoxy-N-[1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4O3/c1-31-21-6-4-3-5-18(21)20-8-10-23(28-27-20)29-13-11-17(12-14-29)26-24(30)16-7-9-22(32-2)19(25)15-16/h3-10,15,17H,11-14H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHHWCQGVVWCCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-4-methoxy-N-(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)benzamide

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